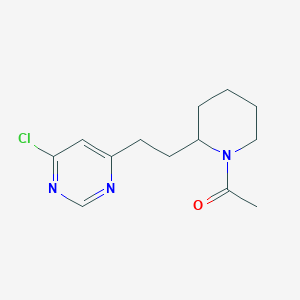

1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone

Description

This compound features a piperidine ring substituted with an ethyl group terminating in a 6-chloropyrimidin-4-yl moiety, linked to an ethanone group. Such structural features are common in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

1-[2-[2-(6-chloropyrimidin-4-yl)ethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-13(14)16-9-15-11/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQJDYOOSYSREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1CCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems and receptor interactions. Its structural similarity to known pharmacological agents suggests potential activity as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders .

Biological Activity Overview

1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone exhibits several biological activities:

Antitumor Activity

Research indicates that compounds containing pyrimidine moieties often demonstrate significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects, potentially acting as an antagonist at muscarinic receptors, which are implicated in various neurological conditions . This suggests a possible role in the treatment of disorders such as Alzheimer's disease.

Efficacy Studies

In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. A comparative analysis of its activity against standard chemotherapeutic agents reveals promising results:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone | 10.5 | HT-29 (Colorectal Cancer) |

| Reference Drug (e.g., Cabozantinib) | 9.1 | HT-29 |

These findings indicate that the compound has comparable efficacy to established treatments .

Case Studies

A notable study explored the effects of similar pyrimidine-based compounds on tumor growth inhibition. The results showed that these compounds could significantly reduce tumor size in xenograft models, suggesting that 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone might share similar properties .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The docking simulations indicated strong interactions with key amino acids in the active sites of relevant receptors, which may explain its biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential as a therapeutic agent. Chloropyrimidines are known for their role in the synthesis of anticancer drugs, and this compound may exhibit similar properties. Recent studies have indicated that derivatives of chloropyrimidines show enhanced anticancer activities against specific receptor proteins, with many compounds demonstrating IC50 values in the nanomolar range.

Table 1: Anticancer Activity of Chloropyrimidine Derivatives

| Compound Name | IC50 Value (nM) | Target Protein |

|---|---|---|

| Compound A | 50 | Protein X |

| Compound B | 20 | Protein Y |

| 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone | TBD | TBD |

Organic Synthesis

In organic chemistry, 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone serves as a reagent for synthesizing various organic compounds. The compound can be used under controlled conditions to optimize yields and selectivity in reactions involving other organic substrates.

Table 2: Synthetic Applications of 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature, Organic Solvent | TBD |

| Coupling Reactions | Inert Atmosphere, Controlled Temperature | TBD |

Research into the biological activity of this compound focuses on its interaction with specific receptors and enzymes. Binding affinity studies are crucial to understanding its pharmacological effects and potential therapeutic applications.

Case Study: Binding Affinity Evaluation

A study evaluated the binding affinity of 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone to dopamine receptors. The results indicated a moderate affinity, suggesting potential applications in treating neurological disorders.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyrimidine Moiety

The 6-chloropyrimidine group exhibits reactivity toward nucleophilic aromatic substitution (NAS), enabling the introduction of diverse substituents.

Key Findings :

-

Chlorine at the 6-position is selectively displaced in the presence of amines under mild conditions ( ).

-

Suzuki coupling with aryl boronic acids requires catalytic Pd(PPh₃)₄ and K₂CO₃ in aqueous THF ( ).

Functional Group Transformations of the Ethanone

The ketone group undergoes classical carbonyl reactions, though direct evidence for this compound is limited. Analogous ethanones show:

Mechanistic Insight :

-

Reduction of the ethanone to a secondary alcohol is feasible but may compete with pyrimidine ring reactivity ().

Piperidine Ring Modifications

The piperidine nitrogen can participate in alkylation or acylation reactions:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ in DMF | Quaternary ammonium derivatives | |

| Acylation | Acyl chlorides, NEt₃ in DCM | Amide derivatives |

Example :

Cross-Coupling Reactions

The pyrimidine ring supports transition-metal-catalyzed coupling reactions:

| Reaction Type | Catalyst/Base | Application | Source |

|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos, KOtBu | Aryl amine installation | |

| Stille Coupling | Pd(PPh₃)₄, SnR₃ reagents | Introduction of stannane-derived groups |

Limitations :

-

Steric hindrance from the ethyl-piperidine chain may reduce coupling efficiency at the 4-position of pyrimidine ( ).

Comparative Reaction Pathways

The compound’s reactivity diverges from simpler chloropyrimidines due to steric and electronic effects from the piperidine-ethanone side chain:

| Feature | Impact on Reactivity | Example |

|---|---|---|

| Electron-withdrawing ethanone | Deactivates pyrimidine toward electrophilic substitution | Nitration requires harsh conditions |

| Bulky piperidine | Hinders NAS at pyrimidine’s 2- and 4-positions | Preferential substitution at 6-position |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, synthetic routes, and hypothesized biological relevance.

Piperidine-Ethanone Derivatives with Heterocyclic Modifications

(a) 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28)

- Structural Difference : Replaces the chloropyrimidine-ethyl group with a tetrazole ring.

- Synthesis : Synthesized via reaction of aryl anilines with sodium azide, followed by chloroacetyl chloride and piperidine.

(b) 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Structural Difference : Substitutes the chloropyrimidine-ethyl group with a 4-fluorophenyl ring.

- Hypothesized Impact : Fluorine’s electronegativity may improve membrane permeability but reduce π-stacking interactions compared to planar pyrimidines.

Pyrimidine-Based Ethanone Derivatives

(a) 1-(6-Methylpyrimidin-4-yl)ethanone

- Structural Difference: Directly attaches a methyl-substituted pyrimidine to ethanone, lacking the piperidine-ethyl linker.

(b) 1-[2-(2-Dimethylamino-5-Iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone

- Structural Difference: Incorporates 5-iodo and 2-dimethylamino groups on the pyrimidine.

- Hypothesized Impact: Iodo substituents may enhance halogen bonding, while dimethylamino groups increase solubility via basicity.

Piperidine Derivatives with Complex Substituents

(a) 1-{4-[(2-Aminoethyl)(ethyl)amino]piperidin-1-yl}ethanone

- Structural Difference: Replaces the chloropyrimidine-ethyl group with an aminoethyl-ethylamino side chain.

- Hypothesized Impact: The polar amino group could improve water solubility but reduce lipophilicity critical for blood-brain barrier penetration.

(b) 1-[4-{2-[5-(4,6-Dimethyl-pyrimidine-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl]-ethyl}-4-(3-fluoro-phenyl)-piperidin-1-yl]-ethanone

- Structural Difference : Integrates a fused pyrrolo-pyrrole system and fluorophenyl group.

- Hypothesized Impact : Increased molecular complexity may enhance target specificity but complicate synthesis.

Data Table: Structural and Functional Comparison

*Calculated based on molecular formulas.

Q & A

Basic: What are the common synthetic routes for 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone, and what factors influence yield optimization?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. A key route starts with functionalizing the piperidine ring via alkylation or acylation, followed by coupling with a 6-chloropyrimidine derivative. Yield optimization depends on:

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity .

- Reaction conditions : Temperature control (e.g., reflux in anhydrous solvents like DMF) minimizes side reactions .

- Purification : Column chromatography or recrystallization improves purity, critical for downstream applications .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .

- Spectroscopy :

- NMR : H and C NMR identify proton environments (e.g., ethyl-piperidine linkage) and carbon hybridization .

- IR : Confirms carbonyl (C=O, ~1700 cm) and aromatic C-Cl stretches .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility .

- Purity validation : Use HPLC (≥95% purity) to exclude impurities influencing activity .

- Degradation analysis : Monitor stability under storage (e.g., -20°C in inert atmosphere) to prevent decomposition .

Advanced: How can computational chemistry predict reactivity and stability under experimental conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

- Degradation pathways : QSAR models identify labile bonds (e.g., ester or amide linkages) prone to hydrolysis .

Basic: What are key considerations for ensuring compound stability during storage?

Methodological Answer:

- Storage conditions : Use amber vials at -20°C under nitrogen to prevent photodegradation and oxidation .

- Moisture control : Desiccants (e.g., silica gel) mitigate hydrolysis of the ethanone group .

- Periodic analysis : Conduct stability-indicating assays (e.g., TLC or HPLC) every 3–6 months .

Advanced: What challenges arise in scaling synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral resolution : Use chiral auxiliaries or chromatography (e.g., Chiralpak columns) to separate enantiomers .

- Reaction scalability : Optimize mixing efficiency and heat transfer to avoid racemization in large batches .

- Process validation : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Basic: What analytical techniques assess purity post-synthesis?

Methodological Answer:

- HPLC : Quantifies impurities using a C18 column and UV detection (λ = 254 nm) .

- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity .

- Elemental analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How do modifications to the piperidine or pyrimidine moieties affect pharmacological profiles?

Methodological Answer:

- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -F) enhances blood-brain barrier penetration .

- Pyrimidine functionalization : Adding methyl groups improves target affinity (e.g., kinase inhibition) but may reduce solubility .

- Structure-activity relationship (SAR) : Systematic substitution at the 4-pyrimidine position correlates with cytotoxicity in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.